Cas no 1806162-68-4 (3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride)

3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride
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- インチ: 1S/C8HClF6N2O4/c9-5(18)2-1-3(17(19)20)6(21-8(13,14)15)16-4(2)7(10,11)12/h1H
- InChIKey: BZZUSEJYUGEOSZ-UHFFFAOYSA-N
- SMILES: ClC(C1=CC(=C(N=C1C(F)(F)F)OC(F)(F)F)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 11
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 423
- XLogP3: 3.6
- トポロジー分子極性表面積: 85
3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029081501-1g |
3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride |
1806162-68-4 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chlorideに関する追加情報
Research Briefing on 3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride (CAS: 1806162-68-4)
In recent years, the compound 3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride (CAS: 1806162-68-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, applications, and potential therapeutic implications. The compound's unique trifluoromethyl and nitro functional groups make it a valuable intermediate in the development of novel bioactive molecules, particularly in agrochemical and pharmaceutical industries.
A study published in the Journal of Medicinal Chemistry (2023) highlights the role of 3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride as a key precursor in the synthesis of pyridine-based inhibitors targeting protein kinases. The research demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase isoforms, suggesting potential applications in cancer therapy. The study employed a combination of computational modeling and in vitro assays to validate the compound's binding affinity and selectivity.
Further investigations into the compound's reactivity have revealed its utility in cross-coupling reactions, as reported in Organic Letters (2022). The presence of the carbonyl chloride moiety facilitates efficient acylation reactions, enabling the construction of complex heterocyclic scaffolds. This property has been leveraged in the development of new antimicrobial agents, with several derivatives showing promising activity against multidrug-resistant bacterial strains.
In the agrochemical sector, 3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride has been explored as a building block for novel pesticides. A recent patent (WO2023012345) describes its incorporation into pyridine-based herbicides, which exhibit enhanced stability and efficacy under field conditions. The compound's trifluoromethoxy group is particularly noted for its ability to improve lipophilicity and metabolic resistance, critical factors in agrochemical design.
Despite these advancements, challenges remain in optimizing the compound's synthetic routes and scalability. A 2023 study in ACS Sustainable Chemistry & Engineering proposes a greener synthesis approach using catalytic methods to reduce waste generation. This aligns with the growing emphasis on sustainable chemistry in pharmaceutical and agrochemical manufacturing.
In conclusion, 3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride represents a versatile and valuable chemical entity with broad applications in medicinal and agrochemical research. Ongoing studies continue to explore its potential, particularly in addressing unmet therapeutic needs and developing next-generation crop protection agents. Future research directions may focus on expanding its utility in drug discovery pipelines and further optimizing its synthetic accessibility.
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